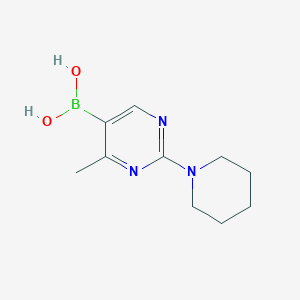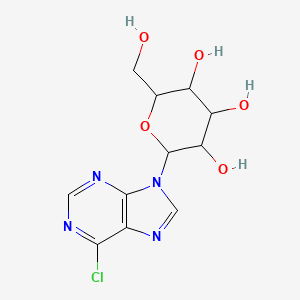
6-Chloropurine glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropurine glucoside is a chemical compound that combines the purine derivative 6-chloropurine with a glucose moleculeThe molecular formula of this compound is C11H13ClN4O5, and it has a molecular weight of 316.7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropurine glucoside typically involves the reaction of 6-chloropurine with glucose or a glucose derivative under specific conditions. One common method involves the use of an acid catalyst to facilitate the glycosylation reaction. For example, 6-chloropurine can be reacted with 3,4-di-O-acetyl-D-xylal in the presence of an acid catalyst to produce the desired glucoside .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency of the reaction, allowing for solvent-free conditions and shorter reaction times . This method is eco-friendly and provides high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloropurine glucoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution at the C6 position of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of mild nucleophiles under solvent-free conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions of this compound are less commonly reported but may involve standard oxidizing and reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution can yield various C6-functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloropurine glucoside has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-chloropurine glucoside involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to the inhibition of polynucleotide guanine synthesis in cancer cells . The compound may also interfere with other cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A closely related compound that serves as a precursor for the synthesis of 6-chloropurine glucoside.
6-Chloropurine Riboside: Another derivative with similar biological activities and applications.
2-Amino-6-chloropurine: A compound with comparable chemical properties and uses.
Uniqueness: this compound is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other purine derivatives. This structural feature also allows for specific interactions with biological targets, potentially leading to distinct biological activities.
Eigenschaften
IUPAC Name |
2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJOIVBVRLPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
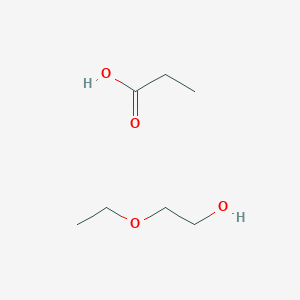
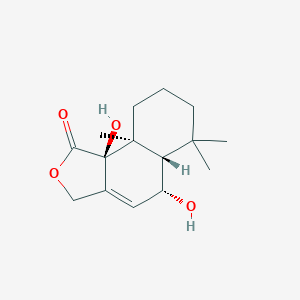

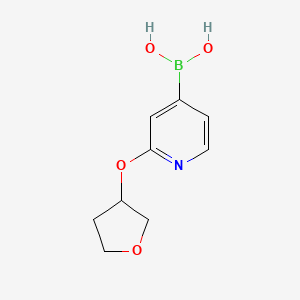
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
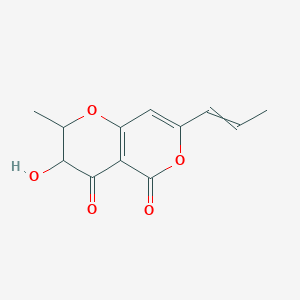
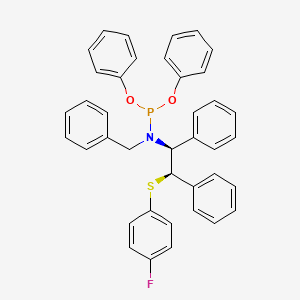
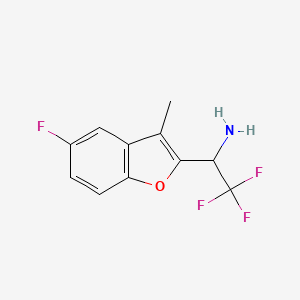
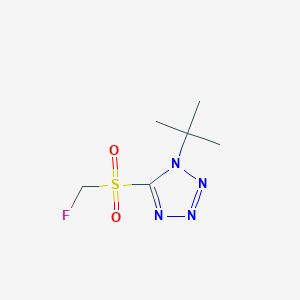

![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
